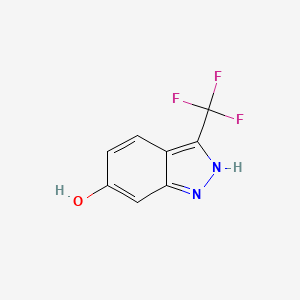

3-(trifluoromethyl)-1H-indazol-6-ol

CAS No.:

Cat. No.: VC14435294

Molecular Formula: C8H5F3N2O

Molecular Weight: 202.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5F3N2O |

|---|---|

| Molecular Weight | 202.13 g/mol |

| IUPAC Name | 3-(trifluoromethyl)-2H-indazol-6-ol |

| Standard InChI | InChI=1S/C8H5F3N2O/c9-8(10,11)7-5-2-1-4(14)3-6(5)12-13-7/h1-3,14H,(H,12,13) |

| Standard InChI Key | OIYLLLWTWWLANQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(NN=C2C=C1O)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indazole scaffold consists of a fused benzene and pyrazole ring system. In 3-(trifluoromethyl)-1H-indazol-6-ol, the trifluoromethyl group occupies position 3 of the benzene ring, while the hydroxyl group resides at position 6 (Figure 1). This substitution pattern distinguishes it from the more commonly studied isomer, 6-(trifluoromethyl)-1H-indazol-3-ol, where the substituents are reversed.

Key structural features:

-

Trifluoromethyl group: Enhances lipophilicity and metabolic stability, facilitating membrane permeability and target binding .

-

Hydroxyl group: Provides a site for hydrogen bonding, influencing solubility and interactions with biological targets .

Table 1: Comparative Structural Properties of Indazole Derivatives

| Compound | Substituent Positions | Molecular Weight (g/mol) | LogP* (Predicted) |

|---|---|---|---|

| 3-(Trifluoromethyl)-1H-indazol-6-ol | 3-CF₃, 6-OH | 202.13 | 2.1 |

| 6-(Trifluoromethyl)-1H-indazol-3-ol | 6-CF₃, 3-OH | 202.13 | 1.8 |

| 3-Amino-6-(trifluoromethyl)-1H-indazole | 3-NH₂, 6-CF₃ | 201.15 | 1.5 |

*Calculated using fragment-based methods.

Synthetic Methodologies

Diazotization and Cyclization

While no direct synthesis of 3-(trifluoromethyl)-1H-indazol-6-ol is documented, analogous routes for similar indazoles suggest feasible pathways. For example, 3-amino-6-(trifluoromethyl)-1H-indazole is synthesized via diazotization of 2-cyano-5-trifluoromethylaniline followed by cyclization with stannous chloride . Adapting this method could involve:

-

Intermediate preparation: Starting with a suitably substituted aniline derivative (e.g., 4-hydroxy-2-trifluoromethylaniline).

-

Diazo formation: Treatment with sodium nitrite in HCl to generate the diazonium salt.

-

Cyclization: Using reducing agents like stannous chloride to induce ring closure.

Critical parameters:

Transition Metal-Catalyzed Functionalization

Rhodium(III)-catalyzed C–H activation has been employed for modifying indazol-3-ols . This strategy could theoretically introduce trifluoromethyl groups at position 3 via directed ortho-metalation:

-

Substrate preparation: Start with 6-hydroxyindazole.

-

Trifluoromethylation: Utilize CF₃ sources (e.g., Umemoto’s reagent) under Rh(III) catalysis.

-

Regioselectivity: Directed by the hydroxyl group’s directing effects .

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-withdrawing -CF₃ group deactivates the benzene ring, directing electrophiles to the hydroxyl-bearing position 6. Potential reactions include:

-

Nitration: Concentrated HNO₃/H₂SO₄ would nitrate position 4 or 5, adjacent to the hydroxyl group.

-

Halogenation: Bromine in acetic acid could yield 5-bromo derivatives.

Functional Group Transformations

-

Hydroxyl group:

-

Alkylation: React with alkyl halides (e.g., CH₃I) to form ethers.

-

Acylation: Acetic anhydride/pyridine produces acetates.

-

-

Trifluoromethyl group: Generally inert under mild conditions but participates in radical reactions at elevated temperatures.

| Compound | Target | IC₅₀ (μM) | Therapeutic Area |

|---|---|---|---|

| 5-(2-Chlorophenyl)indazole | TRPA1 ion channel | 0.015 | Inflammatory pain |

| 3-Methyl-6-(trifluoromethyl)-1H-indazole | Undisclosed kinase | 0.12 | Oncology |

Antiproliferative Effects

Indazoles with -CF₃ substitutions exhibit activity against cancer cell lines. For instance, analogs demonstrate IC₅₀ values of 2–5 μM in nasopharyngeal carcinoma models. Mechanistically, these compounds induce apoptosis via caspase-3 activation.

Comparison with Structural Analogs

Positional Isomerism Effects

Shifting the -CF₃ and -OH groups alters bioactivity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume